Carbocisteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mucolytic Effects and COPD

Traditionally, carbocisteine has been studied for its ability to reduce mucus viscosity and improve its clearance in respiratory diseases like chronic obstructive pulmonary disease (COPD) []. Studies have shown that carbocisteine can decrease the frequency of COPD exacerbations, potentially by improving mucus flow []. However, the exact mechanisms behind this effect are still being explored.

Anti-inflammatory Properties

Emerging evidence suggests that carbocisteine may possess anti-inflammatory properties. Research has shown that it can suppress inflammatory pathways in airway epithelial cells []. This suggests a potential role for carbocisteine in managing chronic inflammatory airway diseases beyond its mucolytic effects.

Antioxidant Activity

Carbocisteine has been shown to exhibit antioxidant properties, which may be beneficial in respiratory conditions associated with oxidative stress, such as COPD. Studies have demonstrated its ability to scavenge free radicals, potentially reducing lung tissue damage [].

Antimicrobial Effects

In vitro studies suggest that carbocisteine may have antimicrobial properties. It has been shown to inhibit the adherence of certain bacteria to respiratory epithelial cells, potentially reducing the risk of respiratory infections [].

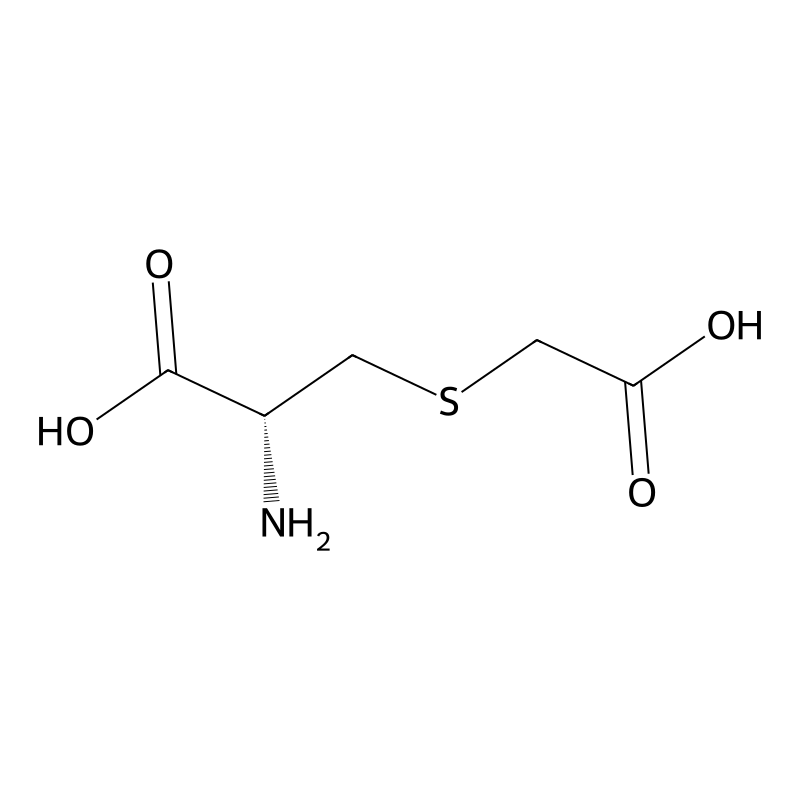

Carbocisteine, also known as S-carboxymethylcysteine, is a mucoactive agent primarily used in the treatment of respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and bronchiectasis. It functions by reducing the viscosity of mucus, thereby facilitating expectoration. The compound has a chemical formula of CHNOS and a molar mass of 179.19 g/mol. It was first synthesized in the 1930s and became available for clinical use in the 1960s .

The exact mechanism by which Carbocisteine loosens mucus is not fully understood. However, the prevailing theory suggests it disrupts disulfide bonds within the mucin protein structure, a major component of mucus. This reduces the viscosity of mucus, making it easier to cough up and clear from the airways [].

Carbocisteine is generally well-tolerated with a low incidence of side effects. Common side effects may include nausea, vomiting, and diarrhea []. Carbocisteine should not be used with cough suppressants, as this can worsen mucus buildup []. It is essential to consult a healthcare professional before using Carbocisteine, especially if you have any pre-existing medical conditions.

Data on Toxicity

Oral LD50 (median lethal dose) in rats is >5000 mg/kg.

Flammability

Carbocisteine is not flammable.

Reactivity

Carbocisteine undergoes various metabolic pathways, including acetylation, decarboxylation, and sulfoxidation, resulting in the formation of pharmacologically inactive derivatives. The primary metabolic pathway is sulfoxidation, which is subject to genetic variability among individuals due to polymorphisms affecting enzyme activity . The compound is produced synthetically through the alkylation of cysteine with chloroacetic acid .

Carbocisteine exhibits several biological activities, including:

- Mucolytic Action: It reduces mucus viscosity, aiding in respiratory conditions.

- Antioxidant Properties: The compound has free-radical scavenging abilities and can mitigate oxidative stress by activating protein kinase B (Akt) phosphorylation .

- Anti-inflammatory Effects: It has shown potential in reducing inflammation associated with chronic respiratory diseases .

Carbocisteine is primarily employed in:

- Respiratory Medicine: As a mucolytic agent to alleviate symptoms of chronic obstructive pulmonary disease and bronchiectasis.

- Clinical Trials: Investigated for its role in managing exacerbations of chronic obstructive pulmonary disease due to its anti-inflammatory and antioxidant properties .

Carbocisteine may interact with other medications, particularly those affecting mucus production or respiratory function. Notably, it should not be used concomitantly with antitussives or drugs that dry up bronchial secretions as this could exacerbate symptoms . Recent safety reviews have indicated potential risks for anaphylactic reactions and severe cutaneous adverse reactions when used with other cysteine derivatives like acetylcysteine .

Several compounds share similarities with carbocisteine, particularly regarding their mucolytic properties:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Acetylcysteine | CHNOS | Breaks disulfide bonds in mucus | Used as an antidote for paracetamol overdose |

| Erdosteine | CHNOS | Similar mucolytic action but with free thiol | Different metabolic pathways |

| N-acetylcysteine | CHNOS | Reduces mucus viscosity through thiol groups | Well-established nephroprotective agent |

Uniqueness of Carbocisteine

Carbocisteine's uniqueness lies in its blocked thiol structure, which differentiates it from other mucolytics that possess free sulfhydryl groups. This structural difference influences its mechanism of action and metabolic pathways, leading to varied clinical responses among patients . Additionally, its specific metabolic pathways can result in different pharmacokinetic profiles compared to similar compounds.

Carbocisteine exhibits distinctive thermodynamic characteristics that are fundamental to understanding its behavior in pharmaceutical applications. The pKa value of carbocisteine has been determined to be 2.06 ± 0.10, indicating its acidic nature due to the presence of carboxylic acid functional groups [1] [2]. This low pKa value confirms that carbocisteine exists predominantly in its ionized form under physiological pH conditions, which significantly impacts its solubility and bioavailability properties.

The partition coefficient behavior of carbocisteine demonstrates pronounced hydrophilic characteristics. The n-octanol/water partition coefficient (Log P) has been predicted to be approximately -2.7 using ALOGPS computational methods [3]. This strongly negative value indicates that carbocisteine has a high affinity for aqueous phases relative to lipophilic environments, which is consistent with its amino acid structure containing multiple polar functional groups including carboxylic acid and thioether moieties.

Additional thermodynamic parameters further characterize the compound's behavior. The specific rotation of carbocisteine ranges from -32.5° to -35.5° when measured in dilute ammonia solution (c=1), confirming its chiral nature and optical activity [4] [5] [6]. This optical rotation reflects the L-configuration of the cysteine backbone, which is essential for its biological activity.

| Property | Value | Conditions/Method | Reference |

|---|---|---|---|

| pKa | 2.06 ± 0.10 | Predicted | [1] [2] |

| Specific Rotation | -32.5° to -35.5° | c=1, dilute ammonia | [4] [5] [6] |

| Log P (n-octanol/water) | -2.7 | ALOGPS prediction | [3] |

| Bioconcentration factor | logBCF = 0.5 | BCFWIN 2.17 estimation | [3] |

The bioconcentration factor with a log value of 0.5 suggests low bioaccumulation potential, which is advantageous from an environmental safety perspective [3]. This parameter, combined with the negative partition coefficient, reinforces the hydrophilic nature of carbocisteine and its tendency to remain in aqueous biological compartments rather than accumulating in lipid-rich tissues.

Solubility Behavior in Aqueous and Organic Media

The solubility profile of carbocisteine presents a complex pattern that varies dramatically depending on the medium and pH conditions. In its native form, carbocisteine is practically insoluble in water, with solubility limited to approximately 0.16% (1.6 g/L) [7] [5] [6] [8] [9]. This limited aqueous solubility represents a significant challenge in pharmaceutical formulation development.

However, the solubility characteristics undergo remarkable transformation under altered pH conditions. Carbocisteine becomes freely soluble in dilute hydrochloric acid and dilute sodium hydroxide solutions [7] [5] [6], demonstrating the profound impact of ionization on solubility behavior. The compound also shows good solubility in dilute mineral acids and alkali hydroxide solutions [4] [5] [9], indicating that protonation of the amino group or deprotonation of the carboxylic acid groups significantly enhances water solubility.

The formulation as sodium salt dramatically improves aqueous solubility, with carbocisteine lysine salt monohydrate being freely soluble in water, dilute hydrochloric acid, and dilute sodium hydroxide [7]. This salt form also maintains practical insolubility in organic solvents such as ethanol, methanol, and chloroform [7] [5] [6], preserving the hydrophilic character while achieving enhanced aqueous solubility.

| Solvent/Medium | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Practically insoluble | <0.16% (1.6 g/L) | [7] [5] [6] [8] [9] |

| Water (salt form) | Freely soluble | As sodium salt | [8] |

| Ethanol | Practically insoluble | Very low | [7] [5] [6] [9] |

| Methanol | Practically insoluble | Very low | [7] [5] [6] |

| Chloroform | Practically insoluble | Very low | [7] [5] [6] |

| Dilute HCl | Freely soluble | Good solubility | [7] [5] [6] |

| Dilute NaOH | Freely soluble | Good solubility | [7] [5] [6] |

The pH-dependent solubility behavior is particularly significant for formulation development. The compound maintains optimal stability and maximum solubility in the pH range of 5.5 to 7.5 [10]. When carbocisteine is suspended in carbon dioxide-free water at a concentration of 0.2 g in 20 mL, the resulting suspension exhibits a pH of 2.8-3.0 [4] [5], confirming the acidic nature of the compound in aqueous systems.

Degradation Pathways: Oxidative and Thermal Stability

Carbocisteine exhibits distinct degradation patterns under various stress conditions, with thermal and oxidative pathways representing the primary routes of decomposition. Thermal degradation occurs prominently at elevated temperatures between 60-80°C under specific pH conditions ranging from 5.0 to 7.0 [11]. The primary thermal degradation product has been identified as 5-oxo-thiomorpholine-3-carboxylic acid, commonly referred to as the lactam of carbocisteine [11].

This thermal degradation pathway involves intramolecular cyclization reactions that form a six-membered heterocyclic ring structure. The formation of the lactam represents a significant structural modification that eliminates the thioether linkage characteristic of the parent compound. The degradation kinetics demonstrate temperature-dependent behavior, with higher temperatures accelerating the cyclization process [11].

Oxidative degradation follows a distinctly different pathway, primarily affecting the sulfur-containing thioether group. Under moderately strong oxidizing conditions, such as exposure to 0.5% hydrogen peroxide solutions, carbocisteine undergoes oxidation to form S-carboxymethyl-L-cysteine sulphoxide (carbocisteine sulphoxide) [11]. This oxidation product maintains the overall molecular framework while introducing an oxygen atom at the sulfur center, resulting in the formation of a sulfoxide functional group.

| Degradation Type | Primary Product | Conditions | Stability | Reference |

|---|---|---|---|---|

| Thermal (60-80°C) | 5-oxo-thiomorpholine-3-carboxylic acid (lactam) | pH 5.0-7.0, 60-80°C | Unstable | [11] |

| Oxidative (0.5% H₂O₂) | S-carboxymethyl-L-cysteine sulphoxide | Moderate oxidizing conditions | Unstable | [11] |

| pH-dependent | pH-dependent degradation | Variable pH | Variable | [11] |

| Light exposure | Minimal degradation | Standard light exposure | Stable | [11] |

| Optimal stability pH | No degradation | pH 5.5-7.5 | Maximum stability | [10] |

The compound demonstrates remarkable antioxidant properties under specific conditions. Research has established that carbocisteine can effectively scavenge reactive oxygen species including hypochlorous acid (HOCl), hydrogen peroxide (H₂O₂), hydroxyl radicals (OH- ), and peroxynitrite (ONOO⁻) [12]. This scavenging activity provides a reducing environment and contributes to the compound's protective effects against oxidative stress in biological systems.

Photostability studies indicate that carbocisteine exhibits good stability under standard light exposure conditions, with minimal degradation observed during routine pharmaceutical storage conditions [11]. This photostable character represents an advantage for formulation development and storage considerations.

The optimal stability region has been determined to occur within the pH range of 5.5 to 7.5, where carbocisteine maintains maximum chemical stability with minimal degradation [10]. This pH range corresponds closely to physiological conditions, supporting the compound's suitability for biological applications. Outside this optimal range, particularly under strongly acidic or basic conditions, accelerated degradation may occur through various pathways including hydrolysis and rearrangement reactions.

Polymorphism and Crystal Engineering Considerations

The crystalline structure and polymorphic behavior of carbocisteine represent critical aspects for pharmaceutical development, although comprehensive polymorphism studies specific to carbocisteine remain limited in the available literature. Based on spectroscopic and structural characterization studies, carbocisteine exists as a white or almost white crystalline powder with defined crystallographic properties [4] [5] [6].

Crystal structure analysis using powder X-ray diffraction and vibrational spectroscopy has revealed that carbocisteine adopts a stable crystalline form under standard conditions [13]. The compound exhibits a triclinic crystal system based on density functional theory calculations and experimental characterization, which influences its physical properties including dissolution rate and bioavailability [13].

The melting point of carbocisteine occurs within the range of 208-213°C with decomposition [14] [5] [6], indicating that the compound undergoes thermal degradation rather than clean melting. This decomposition behavior suggests that recrystallization from melt conditions is not feasible, requiring alternative crystallization approaches for polymorph screening and crystal engineering applications.

Density measurements indicate that carbocisteine crystals have an estimated density of 1.315 g/cm³ [1] [2], which falls within the typical range for organic pharmaceutical compounds. This density value provides important information for formulation development, particularly for calculating powder volumes and compression characteristics in tablet manufacturing.

The specific rotation values ranging from -32.5° to -35.5° demonstrate consistent optical activity across different crystal preparations [4] [5] [6], suggesting that the crystalline form maintains the stereochemical integrity of the L-cysteine backbone. This optical consistency indicates that crystal polymorphism, if present, does not significantly affect the molecular conformation or stereochemical arrangement.

Crystal engineering considerations for carbocisteine must account for the presence of multiple hydrogen bonding sites, including amino acid functionality, carboxylic acid groups, and the thioether linkage. These functional groups provide opportunities for intermolecular interactions that could potentially be exploited for cocrystal formation or salt development to improve solubility and stability characteristics.

The crystallization behavior from different solvents demonstrates pH-dependent characteristics. While carbocisteine is practically insoluble in most organic solvents, it can be crystallized from acidic or basic aqueous solutions where solubility is enhanced. This pH-dependent crystallization behavior may lead to different crystal habits or potentially different polymorphic forms depending on the crystallization conditions employed.

Current research gaps in carbocisteine polymorphism include the absence of comprehensive polymorph screening studies, limited crystal structure determination from single crystal X-ray diffraction, and insufficient investigation of potential cocrystal formation with pharmaceutically acceptable coformers. These areas represent opportunities for future crystal engineering research to optimize the solid-state properties of carbocisteine for pharmaceutical applications.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Appearance

Melting Point

UNII

Sequence

Related CAS

Drug Indication

MeSH Pharmacological Classification

ATC Code

R05 - Cough and cold preparations

R05C - Expectorants, excl. combinations with cough suppressants

R05CB - Mucolytics

R05CB03 - Carbocisteine

Mechanism of Action

Other CAS

638-23-3

Absorption Distribution and Excretion

About 30% to 60% of an orally administered dose is detected unchanged in the urine.

Carbocisteine penetrates well into the lung and bronchial secretions.

Clearance information for carbocisteine is not readily available in the literature.

Metabolism Metabolites

Wikipedia

Rivoglitazone

Biological Half Life

Use Classification

General Manufacturing Information

Dates

Hooper C, Calvert J: The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2008;3(4):659-69. [PMID:19281081]

Mallet P, Mourdi N, Dubus JC, Bavoux F, Boyer-Gervoise MJ, Jean-Pastor MJ, Chalumeau M: Respiratory paradoxical adverse drug reactions associated with acetylcysteine and carbocysteine systemic use in paediatric patients: a national survey. PLoS One. 2011;6(7):e22792. doi: 10.1371/journal.pone.0022792. Epub 2011 Jul 27. [PMID:21818391]

Gregory WL, James OF, Turner I, Meese CO, Idle JR: Re-evaluation of the metabolism of carbocisteine in a British white population. Pharmacogenetics. 1993 Oct;3(5):270-4. doi: 10.1097/00008571-199310000-00007. [PMID:8287066]

Yoshida M, Nakayama K, Yasuda H, Kubo H, Kuwano K, Arai H, Yamaya M: Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells. Respirology. 2009 Sep;14(7):1027-34. doi: 10.1111/j.1440-1843.2009.01594.x. Epub 2009 Aug 2. [PMID:19664007]

Hofmann U, Eichelbaum M, Seefried S, Meese CO: Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine. Drug Metab Dispos. 1991 Jan-Feb;19(1):222-6. [PMID:1673403]

Prasanta Raghab Mohapatra, Deepak Aggarwal: Carbocisteine for acute exacerbations of COPD . 2008 Nov 8;372(9650):1630-1631.

Balsamo R, Lanata L, Egan CG: Mucoactive drugs. Eur Respir Rev. 2010 Jun;19(116):127-33. doi: 10.1183/09059180.00003510. [PMID:20956181]

Wang W, Guan WJ, Huang RQ, Xie YQ, Zheng JP, Zhu SX, Chen M, Zhong NS: Carbocisteine attenuates TNF-alpha-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-kappaB and ERK1/2 MAPK signaling pathways. Acta Pharmacol Sin. 2016 May;37(5):629-36. doi: 10.1038/aps.2015.150. Epub 2016 Mar 21. [PMID:26997568]

Yamaya M, Nomura K, Arakawa K, Nishimura H, Lusamba Kalonji N, Kubo H, Nagatomi R, Kawase T: Increased rhinovirus replication in nasal mucosa cells in allergic subjects is associated with increased ICAM-1 levels and endosomal acidification and is inhibited by L-carbocisteine. Immun Inflamm Dis. 2016 Apr 15;4(2):166-181. doi: 10.1002/iid3.102. eCollection 2016 Jun. [PMID:27957326]

Devine JF: Chronic obstructive pulmonary disease: an overview. Am Health Drug Benefits. 2008 Sep;1(7):34-42. [PMID:25126252]

Medici TC, Radielovic P: Effects of drugs on mucus glycoproteins and water in bronchial secretion. J Int Med Res. 1979;7(5):434-42. doi: 10.1177/030006057900700518. [PMID:40841]

NPRA Product Information: Mucoprom (carbocisteine/promethazine hydrochloride) oral syrup

Medicines UK: Carbocisteine 250 mg/ 5 ml syrup

Toronto Research Chemical MSDS: Carbocisteine

NIH StatPearls: Mucolytic Medications

NHS UK: Carbocisteine

NIH Stat Pearls: Chronic Obstructive Pulmonary Disease (COPD)

FDA Thailand: LOVISCOL INFANT (Carbocisteine) oral drops

INVIMA information: PEDIALAB® 50 mg/ 1 mL (carbocisteine) oral solution

FDA Thailand: CARBOCTER (carbocisteine) oral tablet